3-(2-Cyanophenyl)propanoic acid

Vue d'ensemble

Description

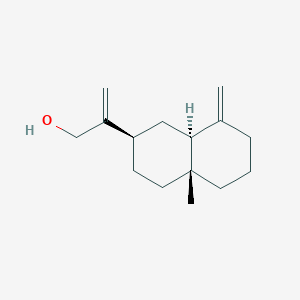

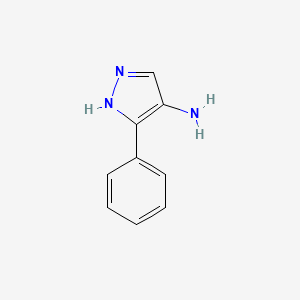

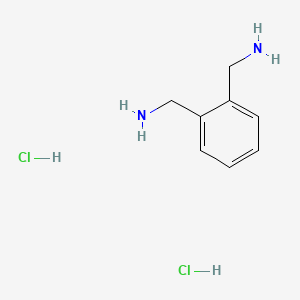

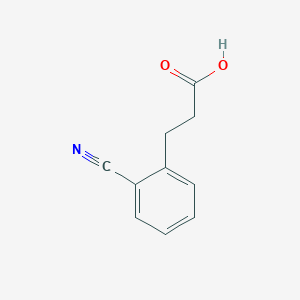

3-(2-Cyanophenyl)propanoic acid is a chemical compound with the CAS Number: 27916-43-4 . It has a molecular weight of 175.19 and its molecular formula is C10H9NO2 . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 3-(2-Cyanophenyl)propanoic acid consists of a cyanophenyl group attached to a propanoic acid group . The InChI code for this compound is 1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis

3-(2-Cyanophenyl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Medicine: Drug Synthesis and Development

3-(2-Cyanophenyl)propanoic acid: is a versatile intermediate in pharmaceutical chemistry. Its cyano group can be readily transformed into a variety of functional groups, making it valuable for synthesizing new drug molecules. For instance, it can be used to create amides, esters, and carboxylic acids derivatives, which are common motifs in drug compounds .

Agriculture: Pesticide and Herbicide Formulation

In agriculture, 3-(2-Cyanophenyl)propanoic acid may serve as a precursor for the synthesis of pesticides and herbicides. Its structure allows for the creation of compounds that can interfere with the growth of unwanted plants or pests without harming crops, contributing to increased agricultural productivity .

Material Science: Polymer Synthesis

This compound can be involved in the synthesis of polymers. Its ability to react with various chemical groups means it can be used to modify the properties of polymers, such as increasing their thermal stability or altering their solubility, which is crucial for developing new materials with specific characteristics .

Environmental Science: Pollutant Degradation

3-(2-Cyanophenyl)propanoic acid: could be investigated for its potential role in the biodegradation of environmental pollutants. Its structure might be manipulated to break down harmful substances into less toxic forms, aiding in environmental clean-up efforts .

Biochemistry: Metabolic Studies

In biochemistry, this compound might be used as a tracer or a probe to study metabolic pathways. By tracking its transformation within biological systems, researchers can gain insights into the metabolic processes and identify potential targets for therapeutic intervention .

Pharmacology: Therapeutic Agent Research

The compound’s structure allows for the exploration of its pharmacological effects. It could be used as a starting point for the development of novel therapeutic agents that target specific receptors or enzymes within the body, potentially leading to new treatments for various diseases .

Safety and Hazards

The compound is classified under GHS07 for safety . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Cyanophenyl)propanoic acid are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of 3-(2-Cyanophenyl)propanoic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .

Propriétés

IUPAC Name |

3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPSKABEFALNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496361 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyanophenyl)propanoic acid | |

CAS RN |

27916-43-4 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: The paper mentions that 3-(2-Cyanophenyl)propanoic acid is a cheap and easily available starting material. What makes this compound synthetically versatile for this specific synthesis?

A1: The structure of 3-(2-Cyanophenyl)propanoic acid possesses several features that lend themselves well to the synthesis of CYM-5442:

- Presence of a Carboxylic Acid Group: This functional group serves as a handle for various chemical transformations. In the synthesis of CYM-5442, it facilitates the formation of an amide bond, a crucial structural element in the final compound. []

- Friedel-Crafts Acylation: The presence of the propanoic acid side chain allows for a Friedel-Crafts acylation reaction. This reaction is used to form a cyclic ketone (4-carbonitrile-1-indanone), which is another key intermediate in the synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)